molecular formula C16H10F4N4O B13371675 1-(3,4-difluorophenyl)-N-(3,5-difluorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide

1-(3,4-difluorophenyl)-N-(3,5-difluorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide

Katalognummer: B13371675
Molekulargewicht: 350.27 g/mol
InChI-Schlüssel: LLFWZSJLXAUKLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-difluorophenyl)-N-(3,5-difluorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple fluorine atoms and a triazole ring, which contribute to its stability and reactivity

Vorbereitungsmethoden

The synthesis of 1-(3,4-difluorophenyl)-N-(3,5-difluorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide involves several steps. One common method includes the reaction of 3,4-difluoroaniline with 3,5-difluorobenzoyl chloride to form an intermediate, which is then reacted with N-methyl-1H-1,2,4-triazole-3-carboxamide under specific conditions to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

1-(3,4-difluorophenyl)-N-(3,5-difluorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(3,4-difluorophenyl)-N-(3,5-difluorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3,4-difluorophenyl)-N-(3,5-difluorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and triazole ring play a crucial role in its binding affinity and reactivity. It may inhibit certain enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(3,4-difluorophenyl)-N-(3,5-difluorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C16H10F4N4O

Molekulargewicht

350.27 g/mol

IUPAC-Name

1-(3,4-difluorophenyl)-N-(3,5-difluorophenyl)-N-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H10F4N4O/c1-23(12-5-9(17)4-10(18)6-12)16(25)15-21-8-24(22-15)11-2-3-13(19)14(20)7-11/h2-8H,1H3

InChI-Schlüssel

LLFWZSJLXAUKLE-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC(=CC(=C1)F)F)C(=O)C2=NN(C=N2)C3=CC(=C(C=C3)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.